molecular formula C15H21ClN4O B13096454 4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine

4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine

Cat. No.: B13096454
M. Wt: 308.80 g/mol
InChI Key: ZQMSJWJNYLHMAG-UHFFFAOYSA-N
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Description

4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate . This intermediate is then reacted with 3-bromopropylmorpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process typically includes steps like chlorination, cyclization, and substitution reactions, followed by purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.

    4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the morpholine and propyl groups.

Uniqueness

4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H21ClN4O

Molecular Weight

308.80 g/mol

IUPAC Name

4-[3-(4-chloro-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl)propyl]morpholine

InChI

InChI=1S/C15H21ClN4O/c1-11-12(2)20(15-13(11)14(16)17-10-18-15)5-3-4-19-6-8-21-9-7-19/h10H,3-9H2,1-2H3

InChI Key

ZQMSJWJNYLHMAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)Cl)CCCN3CCOCC3)C

Origin of Product

United States

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